![molecular formula C13H20N2O3S B1328626 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol CAS No. 942474-21-7](/img/structure/B1328626.png)

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

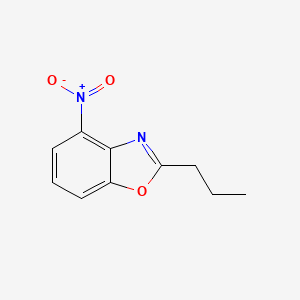

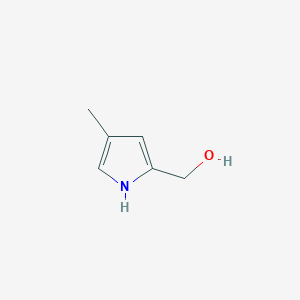

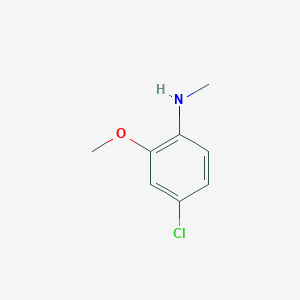

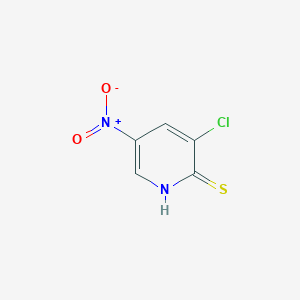

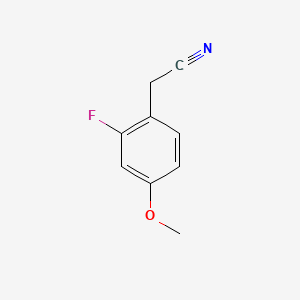

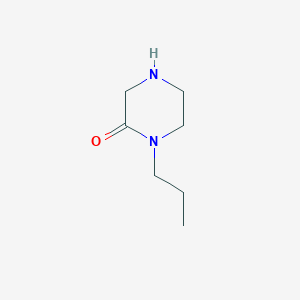

The synthesis of piperazine derivatives has been demonstrated through a simple and highly useful method, as shown in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This process involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized, with a mole ratio of 1:1.10 at 115°C for 4 hours, yielding an 88.5% product . These methods provide a foundation for the synthesis of various piperazine derivatives, including the target molecule "2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol".

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were confirmed through spectral studies. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were utilized to characterize the compounds . The structure of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was also confirmed, although the specific techniques used were not detailed in the abstract . These analytical techniques are essential for confirming the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are typically cyclocondensation reactions, as mentioned in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives . The reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine to produce 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is another example of the type of chemical reactions used to synthesize such compounds . These reactions are crucial for forming the piperazine core and attaching various substituents to it.

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of the synthesized compounds, such properties are typically deduced from the molecular structure and the nature of the substituents attached to the piperazine ring. The antimicrobial studies mentioned for the imidazolyl-ethyl)piperazine derivatives suggest that these compounds have significant biological activity, which is an important chemical property . The high yield of 88.5% for the synthesis of the chlorophenyl derivative indicates good reaction efficiency, which is a desirable physical property in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Metabolism in Antidepressant Development

- The compound 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol, as a part of Lu AA21004, a novel antidepressant, undergoes metabolic transformations in human liver microsomes, leading to the formation of various metabolites. The metabolism involves multiple cytochrome P450 enzymes, highlighting its significance in drug development and therapy for major depressive disorders (Hvenegaard et al., 2012).

Synthesis and Chemical Characterization

- The synthesis of related piperazine derivatives, including 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, has been optimized, showcasing the compound's relevance in chemical research and pharmaceutical manufacturing. This research contributes to understanding the chemical properties and synthesis pathways of related compounds (Wang Jin-peng, 2013).

Antimicrobial Applications

- Novel piperazine derivatives have shown significant antimicrobial activities, indicating the potential of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol in developing new antimicrobial agents. This highlights its role in addressing microbial resistance and finding new therapeutic options (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Pharmaceutical Compound Development

- Piperazine-based compounds, including derivatives of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol, have been synthesized and identified for their high affinities for serotonin receptors, suggesting their potential use in developing novel antipsychotic agents. This research is vital for expanding treatment options in psychiatric disorders (Park et al., 2010).

Therapeutic Relevance in Tumor Treatment

- Piperazine-based tertiary amino alcohols and their dihydrochlorides, related to the structure of 2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol, have been synthesized and evaluated for their antitumor activity, indicating potential therapeutic applications in oncology (Hakobyan et al., 2020).

Eigenschaften

IUPAC Name |

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-19(17,18)13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKCECYUMLGFQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650192 |

Source

|

| Record name | 2-{4-[2-(Methanesulfonyl)phenyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol | |

CAS RN |

942474-21-7 |

Source

|

| Record name | 4-[2-(Methylsulfonyl)phenyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[2-(Methanesulfonyl)phenyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)